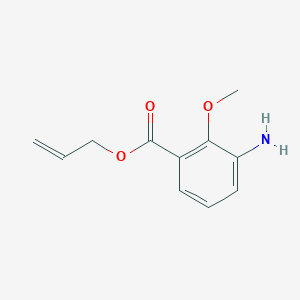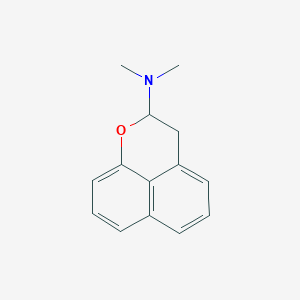
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DODPA is a fluorescent molecule that has been widely used as a probe in various biological and chemical applications. The unique properties of DODPA, such as its high quantum yield, photostability, and sensitivity to the microenvironment, make it an attractive tool for studying many biological processes. DODPA has been used in applications such as imaging, sensing, and drug delivery.
Wirkmechanismus
The mechanism of action of DODPA is based on its fluorescence properties. DODPA emits light when excited by a light source, and the intensity of the emitted light is dependent on the microenvironment of the molecule. For example, the fluorescence intensity of DODPA changes when it binds to a protein or interacts with other molecules, allowing its use as a probe.
Biochemical and Physiological Effects:
DODPA has been shown to have minimal toxicity and has been used in various biological applications. However, the long-term effects of DODPA on biological systems are not well understood, and further research is needed to fully understand its potential effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DODPA is its high sensitivity and selectivity, making it an attractive tool for studying biological processes. However, DODPA has some limitations, including its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, the synthesis of DODPA can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of DODPA. One area of interest is the development of DODPA-based sensors for detecting specific analytes in biological and environmental samples. Another area of research is the use of DODPA in drug delivery systems, where it can be used as a fluorescent label to track the distribution of drugs in the body. Additionally, further research is needed to understand the long-term effects of DODPA on biological systems and to optimize its synthesis and properties for specific applications.
In conclusion, DODPA is a unique and versatile molecule that has gained significant attention in scientific research. Its high sensitivity and selectivity make it an attractive tool for studying biological processes, and its unique properties make it useful in various applications such as imaging, sensing, and drug delivery. Further research is needed to fully understand the potential of DODPA and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of DODPA involves the reaction of 2,3-dihydro-1H-phenalene with dimethylamine oxide. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The yield of DODPA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
DODPA has been extensively used in scientific research due to its unique properties. One of the main applications of DODPA is in fluorescence imaging. DODPA can be used to label proteins and other biomolecules, allowing their visualization in live cells and tissues. DODPA has also been used as a sensor for detecting various analytes such as metal ions, pH, and temperature.
Eigenschaften
CAS-Nummer |
132766-66-6 |
|---|---|
Produktname |
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(16-13)14(10)11/h3-8,13H,9H2,1-2H3 |
InChI-Schlüssel |
CGNQKYZXRDKEPD-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Kanonische SMILES |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Synonyme |
2-dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



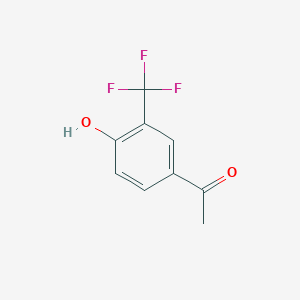
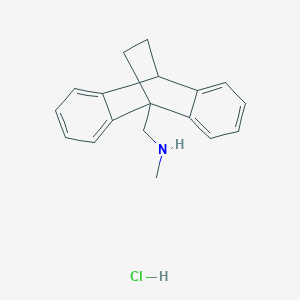
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
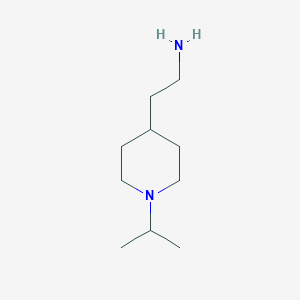
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
